2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one
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Overview
Description
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazoline core, a benzodioxole moiety, and a dichlorophenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the benzodioxole group, and the attachment of the dichlorophenyl ethanone moiety. Common synthetic routes may involve:
Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzodioxole Group: This step may involve the use of palladium-catalyzed cross-coupling reactions to attach the benzodioxole moiety to the quinazoline core.
Attachment of Dichlorophenyl Ethanone Moiety: This can be done through nucleophilic substitution reactions, where the ethanone group is introduced using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the quinazoline core or the dichlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or dichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an anticancer agent, given its structural similarity to known bioactive molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and quinazoline moieties may play a crucial role in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-Benzodioxol-5-yl)-3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1-(3,4-dichlorophenyl)ethanone
- **2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is unique due to its combination of a quinazoline core, benzodioxole moiety, and dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O3S/c24-16-7-5-13(9-17(16)25)19(29)11-32-23-27-18-4-2-1-3-15(18)22(28-23)26-14-6-8-20-21(10-14)31-12-30-20/h1-10H,11-12H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJCMWWDPDRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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